Isotopic Purity and Mass Spectral Differentiation
Benzocaine-d4 provides a +4 Da mass shift relative to unlabeled benzocaine (m/z 166.09 → m/z 170.10 for the [M+H]+ precursor ion), enabling baseline-resolved mass spectrometric detection without cross-talk or isotopic interference . In contrast, using unlabeled benzocaine as an internal standard generates identical m/z values that cannot be distinguished from the target analyte, rendering quantification impossible. The four deuterium atoms are positioned on the aromatic ring (2,3,5,6 positions), ensuring that the label is retained during MS/MS fragmentation and that product ions maintain the isotopic mass shift .
| Evidence Dimension | Mass shift for precursor ion detection |
|---|---|
| Target Compound Data | Benzocaine-d4: [M+H]+ m/z = 170.10; +4 Da mass increment relative to unlabeled |
| Comparator Or Baseline | Unlabeled benzocaine: [M+H]+ m/z = 166.09; baseline m/z |
| Quantified Difference | Δm/z = +4.0 Da (full baseline resolution achievable on quadrupole MS) |
| Conditions | Electrospray ionization positive ion mode; calculated based on molecular formula C9H7D4NO2 (MW 169.21) vs C9H11NO2 (MW 165.19) |
Why This Matters
The +4 Da mass shift ensures that Benzocaine-d4 can be monitored in a separate MS channel without isotopic carryover or cross-talk, a prerequisite for validated bioanalytical methods intended for regulatory submission.
